2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
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Overview
Description
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions
Core Spiro Structure Formation: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the spiro core. This can be achieved using catalysts such as palladium or nickel in the presence of ligands.
Functional Group Introduction: Subsequent steps involve the introduction of the benzoyl and dimethoxyphenyl groups. This can be done through Friedel-Crafts acylation and etherification reactions, respectively.
Final Modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.
Scientific Research Applications
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can be compared with similar spiro compounds such as:
Spiro[cyclopropane-1,2’-indene]: This compound has a simpler structure but shares the spiro core.
Spiro[indoline-3,2’-pyrrolidine]: Another spiro compound with potential medicinal applications.
Spiro[fluorene-9,9’-xanthene]: Known for its applications in material science, particularly in organic electronics.
Properties
CAS No. |
1217649-26-7 |
---|---|
Molecular Formula |
C36H29NO5 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
1-benzoyl-2-(2,5-dimethoxyphenyl)-7-methylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C36H29NO5/c1-21-13-16-28-23(19-21)14-18-30-36(34(39)25-11-7-8-12-26(25)35(36)40)31(27-20-24(41-2)15-17-29(27)42-3)32(37(28)30)33(38)22-9-5-4-6-10-22/h4-20,30-32H,1-3H3 |
InChI Key |
MWWZEEPKRJMQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C4(C(C3C(=O)C5=CC=CC=C5)C6=C(C=CC(=C6)OC)OC)C(=O)C7=CC=CC=C7C4=O |
Origin of Product |
United States |
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